molecular formula C15H17F2N5O B2585056 1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea CAS No. 1797662-82-8

1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea

Cat. No.: B2585056
CAS No.: 1797662-82-8
M. Wt: 321.332
InChI Key: ZSXJRZUFJXTJAT-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of difluorophenyl and dimethylaminopyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea typically involves the reaction of 3,5-difluoroaniline with 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde in the presence of a suitable coupling agent, such as carbodiimide. The reaction is carried out under controlled conditions, often in an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency of the synthesis process by providing better control over reaction parameters and reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Difluorophenyl)-3-(pyrimidin-2-yl)urea
  • 1-(3,5-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)urea

Uniqueness

1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea is unique due to the presence of both difluorophenyl and dimethylaminopyrimidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5O/c1-9-4-14(22(2)3)21-13(19-9)8-18-15(23)20-12-6-10(16)5-11(17)7-12/h4-7H,8H2,1-3H3,(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXJRZUFJXTJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=CC(=C2)F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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